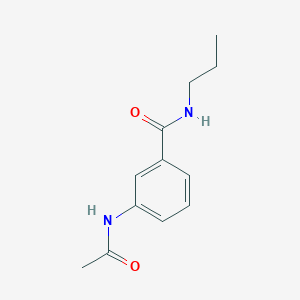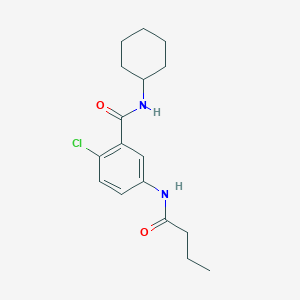![molecular formula C17H22N2O4 B354877 2-{[3-(Propionylamino)anilino]-carbonyl}cyclohexanecarboxylic acid CAS No. 925194-02-1](/img/structure/B354877.png)
2-{[3-(Propionylamino)anilino]-carbonyl}cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[3-(Propionylamino)anilino]-carbonyl}cyclohexanecarboxylic acid” is a chemical compound used for pharmaceutical testing . It has a molecular weight of 318.37 and a molecular formula of C17H22N2O4 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C17H22N2O4 . This indicates that it contains 17 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications :
- The decarboxylative condensation of β-keto acids with 2-cyclohexen-1-one, involving similar compounds, has been studied. This reaction forms compounds like 3-acetonylcyclohexan-1-one, highlighting its potential in synthesizing complex organic molecules (YasudaMichiko, 1975).
- Palladium-catalyzed cyclization of bromocyclohexenecarboxylic acids with arylhydrazines to form anilinohydroisoindoline diones demonstrates the utility of similar structures in complex organic reactions (Il Yoon & C. Cho, 2015).
Coordination Chemistry and Material Science :
- Studies on cyclohexanepolycarboxylic acids, which include cyclohexanecarboxylic acid, have explored their applications in material science, particularly as magnetic materials. Their conformational transformation in the presence of metal ions under hydrothermal conditions has been a subject of interest (Zhuo-jia Lin & M. Tong, 2011).
Microbiology and Biochemistry :
- The aerobic metabolism of cyclohexanecarboxylic acid by bacteria like Acinetobacter anitratum has been investigated. This research is relevant to understanding bacterial pathways for metabolizing cyclohexanecarboxylic acid derivatives (E. M. Rho & W. Evans, 1975).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[[3-(propanoylamino)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-2-15(20)18-11-6-5-7-12(10-11)19-16(21)13-8-3-4-9-14(13)17(22)23/h5-7,10,13-14H,2-4,8-9H2,1H3,(H,18,20)(H,19,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTKEBIRBMVVEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2CCCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(Propionylamino)anilino]-carbonyl}cyclohexanecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(2-methoxyethyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B354828.png)


![2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354874.png)
![2-{[4-(Isobutyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B354879.png)
![4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B354880.png)
![N-{3-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B354907.png)
![5-bromo-N-{3-[(diethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B354920.png)
![5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid](/img/structure/B354938.png)
![5-Oxo-5-[4-(1-pyrrolidinylcarbonyl)anilino]-pentanoic acid](/img/structure/B354945.png)
![5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B354949.png)
![2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354954.png)
![2-iodo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B354959.png)
![Methyl 4-{[3-(diethylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B354990.png)